molecular formula C25H23NO3 B214455 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214455
M. Wt: 385.5 g/mol
InChI Key: HALICSYEEBPOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as BPIQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one may exert its biological effects by modulating various cellular signaling pathways. 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been found to protect against oxidative stress and reduce neuronal damage in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target specific cellular pathways. 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been found to have minimal toxicity and side effects, making it a promising candidate for further research. However, one of the limitations of using 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One area of interest is the potential use of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective effects of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one and its potential use in the treatment of Alzheimer's and Parkinson's diseases. Another area of research is the development of more efficient synthesis methods for 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, which could make it more accessible for further studies. Additionally, the use of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Synthesis Methods

3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various chemicals. One of the most commonly used methods involves the condensation of 4-biphenylcarboxaldehyde with propanal, followed by the reduction of the resulting product and subsequent cyclization to form 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C25H23NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15,29H,2,16-17H2,1H3

InChI Key

HALICSYEEBPOAJ-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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